Cas no 219685-09-3 (4-formyl-1H-Indole-1-acetic acid)

4-Formyl-1H-Indole-1-acetic acid is a versatile indole derivative featuring both a formyl group and an acetic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the reactive aldehyde group enables further functionalization through condensation or nucleophilic addition reactions, while the acetic acid side chain enhances solubility and compatibility with various coupling strategies. This compound is particularly useful in the synthesis of indole-based heterocycles, bioactive molecules, and agrochemicals. Its well-defined structure and high purity ensure reproducibility in complex synthetic pathways, making it a preferred choice for researchers developing novel indole derivatives with potential therapeutic or industrial applications.
4-formyl-1H-Indole-1-acetic acid structure
219685-09-3 structure
商品名:4-formyl-1H-Indole-1-acetic acid
CAS番号:219685-09-3
MF:C11H9NO3
メガワット:203.19406
CID:1109184
PubChem ID:82396966

4-formyl-1H-Indole-1-acetic acid 化学的及び物理的性質

名前と識別子

    • 4-formyl-1H-Indole-1-acetic acid
    • 2-(4-Formyl-1H-indol-1-yl)aceticacid
    • 219685-09-3
    • 2-(4-Formyl-1H-indol-1-yl)acetic acid
    • インチ: InChI=1S/C11H9NO3/c13-7-8-2-1-3-10-9(8)4-5-12(10)6-11(14)15/h1-5,7H,6H2,(H,14,15)
    • InChIKey: IBPHJLGSCZMLEV-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C2C=CN(C2=C1)CC(=O)O)C=O

計算された属性

  • せいみつぶんしりょう: 203.05827
  • どういたいしつりょう: 203.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • PSA: 59.3

4-formyl-1H-Indole-1-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0289-100.0mg
2-(4-formyl-1H-indol-1-yl)acetic acid
219685-09-3 95%
100.0mg
¥837.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0289-10.0g
2-(4-formyl-1H-indol-1-yl)acetic acid
219685-09-3 95%
10.0g
¥16652.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0289-1.0g
2-(4-formyl-1H-indol-1-yl)acetic acid
219685-09-3 95%
1.0g
¥3330.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0289-5.0g
2-(4-formyl-1H-indol-1-yl)acetic acid
219685-09-3 95%
5.0g
¥9991.0000 2024-08-03
Chemenu
CM333901-1g
2-(4-Formyl-1H-indol-1-yl)acetic acid
219685-09-3 95%+
1g
$514 2023-02-02
Chemenu
CM333901-1g
2-(4-Formyl-1H-indol-1-yl)acetic acid
219685-09-3 95%+
1g
$514 2021-08-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0289-250.0mg
2-(4-formyl-1H-indol-1-yl)acetic acid
219685-09-3 95%
250.0mg
¥1331.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0289-500.0mg
2-(4-formyl-1H-indol-1-yl)acetic acid
219685-09-3 95%
500.0mg
¥2222.0000 2024-08-03

4-formyl-1H-Indole-1-acetic acid 関連文献

4-formyl-1H-Indole-1-acetic acidに関する追加情報

Comprehensive Overview of 4-Formyl-1H-Indole-1-acetic Acid (CAS No. 219685-09-3): Properties, Applications, and Research Insights

4-Formyl-1H-Indole-1-acetic acid (CAS No. 219685-09-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features. This compound, characterized by the presence of both an indole core and a formyl functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H9NO3, highlights its potential for diverse applications, ranging from drug development to agrochemical innovations.

The growing interest in 4-formyl-1H-indole derivatives is driven by their role in designing bioactive molecules. Researchers frequently explore this compound for its ability to act as a precursor in the synthesis of heterocyclic compounds, which are pivotal in modern medicinal chemistry. Recent studies have linked indole-based scaffolds to anti-inflammatory, anticancer, and neuroprotective activities, aligning with current trends in personalized medicine and targeted therapies.

From a structural perspective, the formyl group at the 4-position of the indole ring enhances reactivity, enabling facile modifications for custom synthesis. This property makes CAS No. 219685-09-3 a valuable tool for chemists working on high-throughput screening or combinatorial chemistry. Additionally, its compatibility with green chemistry principles—such as solvent-free reactions or catalytic methods—resonates with the global push for sustainable research practices.

In the context of user queries, common search terms like "indole acetic acid derivatives" or "formyl indole applications" reflect the compound's relevance in academic and industrial settings. Frequently asked questions include its solubility profile (soluble in polar organic solvents like DMSO), stability under varying pH conditions, and compatibility with cross-coupling reactions. These topics underscore the need for detailed technical data sheets when handling this compound.

The analytical characterization of 4-formyl-1H-Indole-1-acetic acid typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods confirm purity and structural integrity, which are critical for reproducibility in research. Notably, the compound's UV-Vis absorption properties make it suitable for photophysical studies, a niche yet emerging area in material science.

Market trends indicate rising demand for functionalized indoles, particularly in Asia-Pacific regions where pharmaceutical R&D investments are expanding. Regulatory compliance, such as REACH and GMP standards, further emphasizes the importance of sourcing high-quality CAS No. 219685-09-3 from certified suppliers. This aligns with broader industry concerns about supply chain transparency and batch-to-batch consistency.

Future directions for this compound may involve exploration in bioconjugation techniques or as a building block for fluorescent probes. Such applications could address current challenges in bioimaging or diagnostic assays. As synthetic methodologies evolve—especially with advancements in flow chemistry and machine learning-assisted design—the utility of 4-formyl-1H-Indole-1-acetic acid is expected to grow exponentially.

In summary, CAS No. 219685-09-3 represents a multifaceted chemical entity with substantial scientific and commercial potential. Its integration into cutting-edge research pipelines underscores the compound's enduring value across multiple disciplines, from life sciences to advanced materials engineering.

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